![molecular formula C58H66O15S2 B595586 Fasiglifam hemihydrate CAS No. 1374598-80-7](/img/structure/B595586.png)
Fasiglifam hemihydrate
Vue d'ensemble
Description
Fasiglifam hemihydrate, also known as TAK-875, is a potent, selective, and orally active GPR40 agonist . It has been used in trials studying the treatment of type 2 diabetes mellitus . It enhances glucose-dependent insulin secretion and improves hyperglycemia in type 2 diabetic rats .
Synthesis Analysis
Fasiglifam was synthesized at Takeda Pharmaceutical Company in Osaka, Japan .Molecular Structure Analysis
The molecular formula of Fasiglifam hemihydrate is C29H33O7.5S . Its molecular weight is 533.63 . The structure of Fasiglifam hemihydrate is complex, with multiple functional groups .Chemical Reactions Analysis
Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .Physical And Chemical Properties Analysis
Fasiglifam hemihydrate has a molecular weight of 533.63 and a molecular formula of C29H33O7.5S .Applications De Recherche Scientifique
Antidiabetic Drug
Fasiglifam, also known as TAK-875, is a novel antidiabetic drug . It acts as an ago-allosteric modulator of FFAR1, a free fatty acid receptor 1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells .
Improved Glycemic Control
Fasiglifam has shown significant improvement in glycemic control in patients with type 2 diabetes . It does this with a minimum risk of hypoglycemia .
Cooperativity with Endogenous Plasma Free Fatty Acids
Fasiglifam works cooperatively with endogenous plasma free fatty acids (FFAs) in human patients as well as diabetic animals . This cooperative action contributes to its potent pharmacological effects .
Ago-Allosteric Modulator of FFAR1
Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .
Potential Treatment for Type 2 Diabetes
Fasiglifam was developed as a first-in-class agent for the treatment of type 2 diabetes . It demonstrated effectiveness in lowering blood glucose in a 12-week phase 2 randomized double-blind placebo-controlled trial .
G-Protein–Coupled Receptor 40 (GPR40) Agonist
Fasiglifam is a G-protein–coupled receptor 40 (GPR40) agonist . GPR40 is a cell surface receptor expressed in the β-cells of human pancreatic islets . Stimulation of this receptor by fatty acids or administration of synthetic ligands like Fasiglifam has been shown to enhance glucose-related insulin secretion .
Safety And Hazards
Propriétés
IUPAC Name |
2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXYMYYDAVXPIK-IWKNALKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H66O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160191 | |
Record name | Fasiglifam hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1067.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasiglifam hemihydrate | |
CAS RN |
1374598-80-7 | |
Record name | Fasiglifam hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasiglifam hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASIGLIFAM HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.